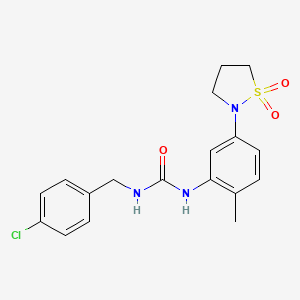
1-(4-Chlorobenzyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Chlorobenzyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea is a useful research compound. Its molecular formula is C18H20ClN3O3S and its molecular weight is 393.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(4-Chlorobenzyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound comprises a urea linkage, a chlorobenzyl group, and a dioxidoisothiazolidin moiety, suggesting diverse interactions with biological targets.
- Molecular Formula : C₁₈H₂₀ClN₃O₃S
- Molecular Weight : 379.86 g/mol
- Structure : The compound's structure includes both aromatic rings and heteroatoms, which may facilitate binding to various receptors or enzymes.
Biological Activity
Preliminary studies suggest that this compound exhibits significant biological activity. While specific mechanisms of action are not fully elucidated, the presence of the dioxidoisothiazolidin group indicates potential antimicrobial properties , as similar compounds have shown such activities in previous research.
Potential Applications
The compound is being explored for various pharmacological applications, including:
- Antimicrobial Agents : The structural features suggest it may inhibit microbial growth.
- Anticancer Properties : Similar compounds have been investigated for their ability to target cancer cells.
- Enzyme Inhibition : The urea moiety may play a crucial role in binding to specific enzymes involved in disease pathways.
Structure-Activity Relationship (SAR)
The unique combination of functional groups in this compound enhances its biological activity compared to other similar compounds. The following table compares this compound with structurally related compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-(4-Methoxyphenyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea | Structure | Known GSK-3β inhibitor |
| 2-(1-{1-[3-(4-Methoxyphenoxy)propyl]benzimidazol-2-yl}ethyl)alcohol | Structure | Potential anticancer properties |
| N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-methoxyacetamide | Structure | Used in synthetic pathways |
Case Studies and Research Findings
Research into urea-containing compounds has indicated that the urea moiety is critical for molecular recognition with biological targets. For example, studies on related compounds have demonstrated their ability to establish hydrogen bond networks with target enzymes, enhancing their inhibitory effects on various pathways involved in cancer and other diseases .
Example Study
A study published in 2021 highlighted the role of urea derivatives in targeting specific kinases involved in cancer progression. The findings showed that compounds with similar structural features could effectively inhibit fibroblast growth factor receptor (FGFR), showcasing the therapeutic potential of urea-based compounds .
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O3S/c1-13-3-8-16(22-9-2-10-26(22,24)25)11-17(13)21-18(23)20-12-14-4-6-15(19)7-5-14/h3-8,11H,2,9-10,12H2,1H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIZHGTIMPYKSSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














